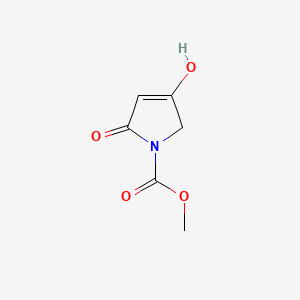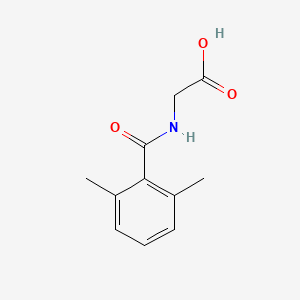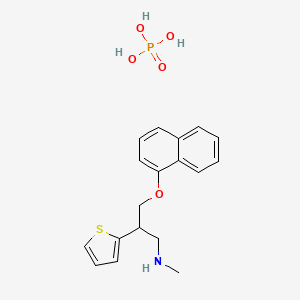![molecular formula C6H4N4O2 B573989 4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine CAS No. 178472-31-6](/img/structure/B573989.png)
4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine typically involves the construction of the oxadiazole and oxazole rings followed by their fusion with the pyrazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of oxadiazole rings, which can then be further reacted with suitable reagents to form the fused heterocyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-oxazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced heterocycles .
Scientific Research Applications
4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine: Another heterocyclic compound with similar structural features but different reactivity and applications.
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]pyrazine: A related compound with a fused ring system that has been studied for its energetic properties.
Uniqueness
4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
178472-31-6 |
|---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.124 |
InChI |
InChI=1S/C6H4N4O2/c1-4-6(12-8-1)10-3-9-11-5(10)2-7-4/h1-3,7H |
InChI Key |
IAGJODKVXINNKQ-UHFFFAOYSA-N |
SMILES |
C1=C2N(C=NO2)C3=C(N1)C=NO3 |
Synonyms |
4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,5,5a,6,7,8,9,9a-Decahydropyrrolo[1,2-a]quinolin-4-amine hydrochloride](/img/structure/B573909.png)
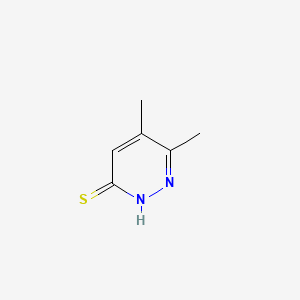

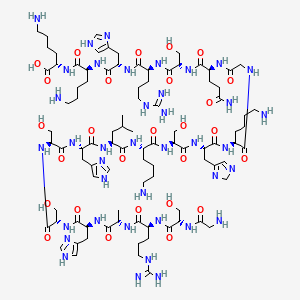
![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)

